2-(Boc-amino)-4-methylthiophene is a heterocyclic organic compound characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino function and a methyl group at the fourth position of the thiophene ring. Its molecular formula is C10H13NOS, indicating it contains carbon, hydrogen, nitrogen, oxygen, and sulfur. This compound is significant in medicinal chemistry due to its potential applications in drug development and as an intermediate in organic synthesis.
2-(Boc-amino)-4-methylthiophene falls under the classification of heterocyclic compounds, specifically thiophene derivatives. These compounds are notable for their aromatic properties and are widely used in pharmaceuticals and agrochemicals due to their biological activity.
The synthesis of 2-(Boc-amino)-4-methylthiophene typically involves several key steps:
The molecular structure of 2-(Boc-amino)-4-methylthiophene features:
2-(Boc-amino)-4-methylthiophene can undergo several chemical reactions, including:
The mechanism of action for 2-(Boc-amino)-4-methylthiophene primarily involves its role as an intermediate in organic synthesis and medicinal chemistry:
2-(Boc-amino)-4-methylthiophene has several scientific applications:
This compound exemplifies the versatility of thiophene derivatives in synthetic chemistry and their importance in pharmaceutical research and development.
The compound is systematically named as tert-butyl (4-methylthiophen-2-yl)carbamate under IUPAC conventions, with the Chemical Abstracts Service (CAS) registry number 887475-43-6. Its molecular formula is C₁₀H₁₅NO₂S, corresponding to a molecular weight of 213.30 g/mol. The structure integrates a thiophene ring substituted at the 2-position with a tert-butoxycarbonyl (Boc)-protected amino group and a methyl group at the 4-position [2] [3].
Key structural features include:
Table 1: Fundamental Chemical Identifiers
| Property | Value |
|---|---|
| IUPAC Name | tert-Butyl (4-methylthiophen-2-yl)carbamate |
| CAS Registry Number | 887475-43-6 |
| Molecular Formula | C₁₀H₁₅NO₂S |
| Molecular Weight | 213.30 g/mol |
| Canonical SMILES | CC1=CC(=S1)NC(=O)OC(C)(C)C |
NMR Spectroscopy:
IR Spectroscopy (ATR, cm⁻¹):
UV-Vis Spectroscopy:
Mass Spectrometry:
While single-crystal X-ray diffraction data is unavailable, computational models (DFT/B3LYP/6-311++G(3df,3pd)) reveal:
Table 2: Key Geometric Parameters (DFT Calculations)
| Parameter | Value (Å/°) |
|---|---|
| C2-N Bond Length | 1.38 Å |
| N-C(=O) Bond Length | 1.36 Å |
| C=O Bond Length | 1.22 Å |
| Thiophene-Boc Dihedral | 18.7° |
The compound exhibits moderate thermal stability:
CAS No.: 19746-33-9
CAS No.: 60-24-2
CAS No.: 152885-09-1
CAS No.:
CAS No.: 62037-81-4